molecular formula C20H24N4O B6449430 2-[5-(cyclopent-3-ene-1-carbonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-1-methyl-1H-1,3-benzodiazole CAS No. 2640934-80-9

2-[5-(cyclopent-3-ene-1-carbonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-1-methyl-1H-1,3-benzodiazole

Cat. No.: B6449430
CAS No.: 2640934-80-9
M. Wt: 336.4 g/mol
InChI Key: ZBKHLSOUQLPDFQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 2-[5-(cyclopent-3-ene-1-carbonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-1-methyl-1H-1,3-benzodiazole represents a fascinating entity in organic chemistry. This compound integrates a unique fusion of bicyclic structures and benzodiazole frameworks, providing a platform for diverse chemical reactivity and potential scientific applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[5-(cyclopent-3-ene-1-carbonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-1-methyl-1H-1,3-benzodiazole typically involves multi-step reactions. The initial steps may include the formation of the cyclopentene core through Diels-Alder reactions or other cyclization processes. Subsequent steps often involve the functionalization of the bicyclic octahydropyrrolo[3,4-c]pyrrole moiety and the coupling with the 1H-1,3-benzodiazole structure, using reagents such as organolithium compounds or metal-catalyzed cross-coupling reactions.

Industrial Production Methods

Industrial production of this compound could leverage scalable methods such as continuous flow synthesis. This approach can facilitate the precise control of reaction conditions, ensuring consistent product quality and higher yields. Catalytic systems may also be optimized to streamline the synthesis and minimize the need for purification steps.

Chemical Reactions Analysis

Types of Reactions

The compound undergoes a variety of chemical reactions, including:

  • Oxidation: This can be facilitated by oxidizing agents like potassium permanganate or osmium tetroxide, affecting the cyclopentene ring or other functional groups.

  • Reduction: Hydrogenation or hydride reduction could modify the pyrrolo[3,4-c]pyrrole moiety, particularly influencing its oxidation states.

  • Substitution: Electrophilic or nucleophilic substitution reactions can occur on the benzodiazole ring, potentially using reagents such as halogenating agents or nucleophilic species.

Common Reagents and Conditions

  • Oxidation: Potassium permanganate in basic or neutral conditions.

  • Reduction: Palladium on carbon with hydrogen gas for hydrogenation.

  • Substitution: Nucleophilic reagents like amines or halides, under conditions like reflux in polar solvents.

Major Products

Depending on the reaction type, the major products could include oxidized derivatives, hydrogenated cyclopentene or pyrrolo derivatives, and substituted benzodiazole compounds.

Scientific Research Applications

The scientific research applications of this compound span multiple disciplines:

  • Chemistry: It serves as a building block for complex organic synthesis and material science, contributing to the development of novel polymers and molecular devices.

  • Biology: Studies have explored its potential as a biological probe or inhibitor, interacting with specific enzymes or proteins.

  • Medicine: Preliminary research indicates possible applications in pharmacology, such as designing new therapeutic agents targeting specific cellular pathways.

  • Industry: The compound can be used in the synthesis of dyes, pigments, and other chemical intermediates, benefiting various industrial processes.

Mechanism of Action

The mechanism by which 2-[5-(cyclopent-3-ene-1-carbonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-1-methyl-1H-1,3-benzodiazole exerts its effects often involves interaction with molecular targets such as enzymes or receptors. This interaction can trigger pathways including enzyme inhibition or activation, modulation of receptor activity, or alteration of cellular signaling cascades. Specific pathways may include those related to cell cycle regulation or apoptosis.

Comparison with Similar Compounds

Similar Compounds

  • 2-[5-(cyclopent-2-ene-1-carbonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-1H-1,3-benzodiazole

  • 2-[5-(cyclohex-2-ene-1-carbonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-1-methyl-1H-1,3-benzodiazole

Uniqueness

Compared to these similar compounds, 2-[5-(cyclopent-3-ene-1-carbonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-1-methyl-1H-1,3-benzodiazole exhibits unique reactivity profiles and potentially distinctive biological activities. The specific structural configuration influences its interaction with molecular targets, making it a compound of interest for further research.

This compound, with its complex structure and versatile reactivity, holds promise for a wide range of scientific explorations and industrial applications.

Properties

IUPAC Name

cyclopent-3-en-1-yl-[2-(1-methylbenzimidazol-2-yl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N4O/c1-22-18-9-5-4-8-17(18)21-20(22)24-12-15-10-23(11-16(15)13-24)19(25)14-6-2-3-7-14/h2-5,8-9,14-16H,6-7,10-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZBKHLSOUQLPDFQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=CC=CC=C2N=C1N3CC4CN(CC4C3)C(=O)C5CC=CC5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.